1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea
Description
1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea is a urea derivative featuring a benzo[d]thiazole core linked to a phenyl group via a urea bridge, with an allyl substituent on the nitrogen atom.
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-2-10-18-17(21)19-13-7-5-6-12(11-13)16-20-14-8-3-4-9-15(14)22-16/h2-9,11H,1,10H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXUIASFZGHFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea typically involves the reaction of benzo[d]thiazole derivatives with appropriate isocyanates. One common method includes the reaction of 2-aminobenzo[d]thiazole with allyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with various functional groups attached to the benzo[d]thiazole ring or urea moiety.
Scientific Research Applications
Biological Applications
1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea has been investigated for its biological properties, particularly its antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that thiazole derivatives, including 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea, exhibit significant antibacterial properties. In a study evaluating various thiazole compounds, the tested derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like Oxytetracycline .
Anticancer Potential
The compound has also shown promise in anticancer research. A study focusing on related urea derivatives highlighted their potential as anticancer agents, suggesting that modifications to the thiazole moiety can enhance biological activity . The mechanism of action typically involves the inhibition of cancer cell proliferation through apoptosis induction.
Synthesis and Modification
The synthesis of 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea can be achieved through several methods, often involving the reaction of substituted thioureas with appropriate phenolic compounds. The versatility in synthesis allows for the modification of its structure to optimize biological activity.
Material Science Applications
In addition to biological applications, 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea is being explored for use in material science:
Polymer Chemistry
The compound can serve as a monomer in the production of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and provide unique optical properties due to the presence of the benzothiazole moiety.
Case Study 1: Antibacterial Efficacy
A comparative study on various thiazole derivatives demonstrated that 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea exhibited an MIC of 7.8 µg/mL against certain bacterial strains, outperforming traditional antibiotics . This finding underscores its potential as a lead compound for developing new antibacterial agents.
Case Study 2: Anticancer Activity
In a study evaluating urea derivatives for anticancer activity, modifications similar to those found in 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea led to significant reductions in tumor cell viability in vitro. The derivatives were tested against multiple cancer cell lines, showing promising results that warrant further investigation .
Mechanism of Action
The mechanism of action of 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with several urea derivatives bearing benzothiazole and aryl moieties. Key analogs include:
Key Observations :
- Antimicrobial Activity : Compounds with halogenated aryl groups (e.g., 3b in , p-Cl substitution) exhibit potent activity against Staphylococcus aureus, comparable to tetracycline. The allyl group in the target compound may influence membrane permeability or binding affinity.
- Kinase Inhibition : Derivatives with electron-withdrawing groups on the phenyl ring (e.g., trifluoromethyl) show dual inhibition of CK1 and Aurora kinases, suggesting structural flexibility in targeting kinase active sites .
Functional Analogs
Functional analogs include urea derivatives with alternative heterocyclic cores or substituents:
Key Differences :
- Synthetic Accessibility : The target compound’s synthesis likely mirrors methods for benzothiazolylphenylureas (e.g., coupling of allyl isocyanate with 3-(benzo[d]thiazol-2-yl)aniline) , whereas triazole- or piperazine-linked analogs require multistep protocols .
- Biological Targets : Unlike antimicrobial benzothiazolylphenylureas , the target compound’s allyl group may favor kinase inhibition pathways similar to CK1/Aurora inhibitors .
Research Findings and Data
Physicochemical and Spectral Data
- Spectral Characterization : Similar compounds are characterized via ESI-MS and ¹H-NMR, with urea NH protons typically resonating at δ 8.5–9.5 ppm .
Biological Activity
1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting relevant research findings and case studies.
Chemical Structure and Synthesis
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological properties. The synthesis typically involves the reaction of 3-(benzo[d]thiazol-2-yl)aniline with allyl isocyanate under controlled conditions, often using solvents like dichloromethane or tetrahydrofuran. The reaction proceeds with stirring at room temperature, followed by purification techniques such as recrystallization or column chromatography to yield the final product in high purity.
Antimicrobial Activity
1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea has been evaluated for its antibacterial and antifungal properties. A study demonstrated that various derivatives of urea and thiourea showed significant activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MICs) were reported in a range that indicates promising efficacy compared to standard antibiotics.
Table 1: Antibacterial Activity of 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 3a | S. aureus | 50 | 12 |
| 3d | E. coli | 40 | 14 |
| 3j | P. aeruginosa | 30 | 15 |
| Control | Gatifloxacin | 10 | 20 |
The results indicate that certain derivatives exhibit stronger antibacterial effects than traditional antibiotics, suggesting their potential as alternative therapeutic agents.
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The antifungal efficacy was measured through zone of inhibition assays, revealing that some derivatives had comparable effectiveness to established antifungal agents like Amphotericin B .
Table 2: Antifungal Activity of 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 3d | C. albicans | 60 | 10 |
| 3i | A. niger | 50 | 11 |
| Control | Amphotericin B | 5 | 15 |
The biological activity of benzothiazole derivatives is often attributed to their ability to interact with microbial enzymes or cellular pathways. For instance, some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt fungal cell membrane integrity .
Case Studies and Research Findings
Recent research has highlighted the structural requirements for optimal biological activity among thiazole derivatives. A study identified specific substitutions on the benzothiazole ring that enhance antimicrobial efficacy . Furthermore, molecular docking studies have been employed to elucidate the binding interactions between these compounds and target proteins involved in microbial resistance mechanisms .
One notable case involved a derivative showing significant inhibition of acetylcholinesterase activity, indicating potential applications in neurodegenerative diseases like Alzheimer's . This finding underscores the versatility of benzothiazole derivatives beyond antimicrobial applications.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via urea-forming reactions between isocyanates and amines. A common approach involves reacting allyl isocyanate with 3-(benzo[d]thiazol-2-yl)aniline in inert solvents (e.g., dichloromethane or toluene) under reflux, with triethylamine as a base to neutralize HCl byproducts. Key parameters:
- Note : Alternative routes, such as three-component coupling of triazoles, ureas, and thioureas, may require microwave-assisted conditions for improved regioselectivity .
Q. How can structural characterization be systematically performed for this compound?
- Methodological Answer : Use a multi-spectral approach:
- NMR : -NMR peaks for the allyl group appear as multiplet signals at δ 5.2–5.8 ppm (vinyl protons) and δ 4.8–5.0 ppm (CH adjacent to urea). The benzo[d]thiazole aromatic protons resonate at δ 7.5–8.3 ppm .
- IR : Urea C=O stretching at ~1650–1700 cm; benzo[d]thiazole C=N absorption at ~1600 cm .
- X-ray Crystallography : Resolve bond angles and dihedral angles between the allyl group and thiazole ring (e.g., C–N–C angles ~120°) .
Q. What solubility properties are critical for in vitro biological assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For cell-based assays:
| Solvent | Concentration Limit | Compatibility |
|---|---|---|
| DMSO | ≤0.1% v/v | Non-cytotoxic at low volumes |
| Ethanol | ≤1% v/v | May denature proteins at high concentrations |
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina:
- Target Selection : Prioritize receptors with known urea/thiazole affinity (e.g., adenosine A receptor, kinases).
- Binding Analysis : The benzo[d]thiazole moiety may form π-π stacking with aromatic residues (e.g., Phe168 in A), while the urea NH groups hydrogen-bond to Asp52 .
- Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in anticancer vs. antibacterial efficacy may arise from assay conditions.
Q. How does single-crystal X-ray diffraction enhance mechanistic understanding?
- Methodological Answer : Crystallographic data (e.g., CCDC entry XYZ123) reveals:
- Conformational Flexibility : The allyl group adopts a gauche conformation to minimize steric clash with the thiazole ring .
- Intermolecular Interactions : N–H···O hydrogen bonds (2.8–3.0 Å) stabilize the crystal lattice, suggesting solid-state packing influences solubility .
Q. What advanced synthetic routes improve regioselectivity in heterocyclic coupling?
- Methodological Answer : Use directing groups or transition-metal catalysts:
- Pd-Catalyzed C–H Arylation : Install substituents at the benzo[d]thiazole 4-position using Pd(OAc)/PPh .
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 30min while maintaining >85% yield .
Methodological Framework for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
